molecular formula C4H4BrN3O B6261310 5-amino-4-bromo-2,3-dihydropyridazin-3-one CAS No. 57041-96-0

5-amino-4-bromo-2,3-dihydropyridazin-3-one

Cat. No. B6261310
CAS RN: 57041-96-0
M. Wt: 190
InChI Key:
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Description

5-amino-4-bromo-2,3-dihydropyridazin-3-one is a compound with the CAS Number: 57041-96-0 . It has a molecular weight of 190 . The IUPAC name for this compound is 5-amino-4-bromo-3-pyridazinol .


Synthesis Analysis

Pyridazin-3 (2 H )-ones, which include 5-amino-4-bromo-2,3-dihydropyridazin-3-one, are synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The Inchi Code for 5-amino-4-bromo-2,3-dihydropyridazin-3-one is 1S/C4H4BrN3O/c5-3-2 (6)1-7-8-4 (3)9/h1H, (H3,6,8,9) .


Physical And Chemical Properties Analysis

5-amino-4-bromo-2,3-dihydropyridazin-3-one is a powder that is stored at room temperature .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-amino-4-bromo-2,3-dihydropyridazin-3-one can be found on the product link .

Future Directions

Pyridazin-3 (2 H )-ones, including 5-amino-4-bromo-2,3-dihydropyridazin-3-one, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are being extensively studied for their therapeutic benefits . The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-amino-4-bromo-2,3-dihydropyridazin-3-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-bromo-2,3-dihydropyridazin-3-one", "ammonia", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: 4-bromo-2,3-dihydropyridazin-3-one is reacted with ammonia in ethanol to form 5-amino-4-bromo-2,3-dihydropyridazin-3-one.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide and hydrogen peroxide to oxidize the amino group to a nitro group, forming 5-nitro-4-bromo-2,3-dihydropyridazin-3-one.", "Step 3: Finally, the nitro group is reduced back to an amino group using a reducing agent such as hydrogen gas over a palladium catalyst, resulting in the formation of 5-amino-4-bromo-2,3-dihydropyridazin-3-one." ] }

CAS RN

57041-96-0

Product Name

5-amino-4-bromo-2,3-dihydropyridazin-3-one

Molecular Formula

C4H4BrN3O

Molecular Weight

190

Purity

95

Origin of Product

United States

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